

Spectroscopic Profile of Tris(2,4-di-tert-butylphenyl) phosphite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2,4-di-tert-butylphenyl) phosphite*

Cat. No.: B128399

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Tris(2,4-di-tert-butylphenyl) phosphite**, a widely used antioxidant and stabilizer in various industrial applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, ^{31}P NMR, IR, and MS analyses of **Tris(2,4-di-tert-butylphenyl) phosphite**, also known by its trade name Irgafos 168.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.3 - 7.1	m	3H	Ar-H
1.45	s	18H	$\text{C}(\text{CH}_3)_3$ (para)
1.32	s	18H	$\text{C}(\text{CH}_3)_3$ (ortho)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
147.9	Ar-C (quaternary)
145.5	Ar-C (quaternary)
126.5	Ar-CH
123.7	Ar-CH
35.0	$\text{C}(\text{CH}_3)_3$
34.4	$\text{C}(\text{CH}_3)_3$
31.5	$\text{C}(\text{CH}_3)_3$
30.1	$\text{C}(\text{CH}_3)_3$

Table 3: ^{31}P NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity
131.5	s

Table 4: IR Spectroscopic Data

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
2965	C-H stretch (alkane)	Strong
1465	C-H bend (alkane)	Medium
1212	P-O-C stretch (aryl phosphite)	Strong
1100-1200	O-C stretch	Strong
850	Ar-H bend (out-of-plane)	Medium

Table 5: Mass Spectrometry Data

m/z	Relative Abundance	Proposed Fragment
646	Low	[M] ⁺ (Molecular Ion)
631	Moderate	[M - CH ₃] ⁺
441	High	[M - C ₁₄ H ₂₂ O] ⁺
206	Moderate	[C ₁₄ H ₂₂ O] ⁺ (2,4-di-tert-butylphenol)
57	Very High	[C(CH ₃) ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

- Accurately weigh 10-20 mg of **Tris(2,4-di-tert-butylphenyl) phosphite** into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

¹H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm

- Temperature: 298 K

¹³C NMR Acquisition:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Temperature: 298 K

³¹P NMR Acquisition:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 64
- Relaxation Delay: 2.0 s
- Spectral Width: 200 ppm
- Temperature: 298 K
- Reference: 85% H₃PO₄ (external standard)

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

- Place a small amount of the solid **Tris(2,4-di-tert-butylphenyl) phosphite** sample directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

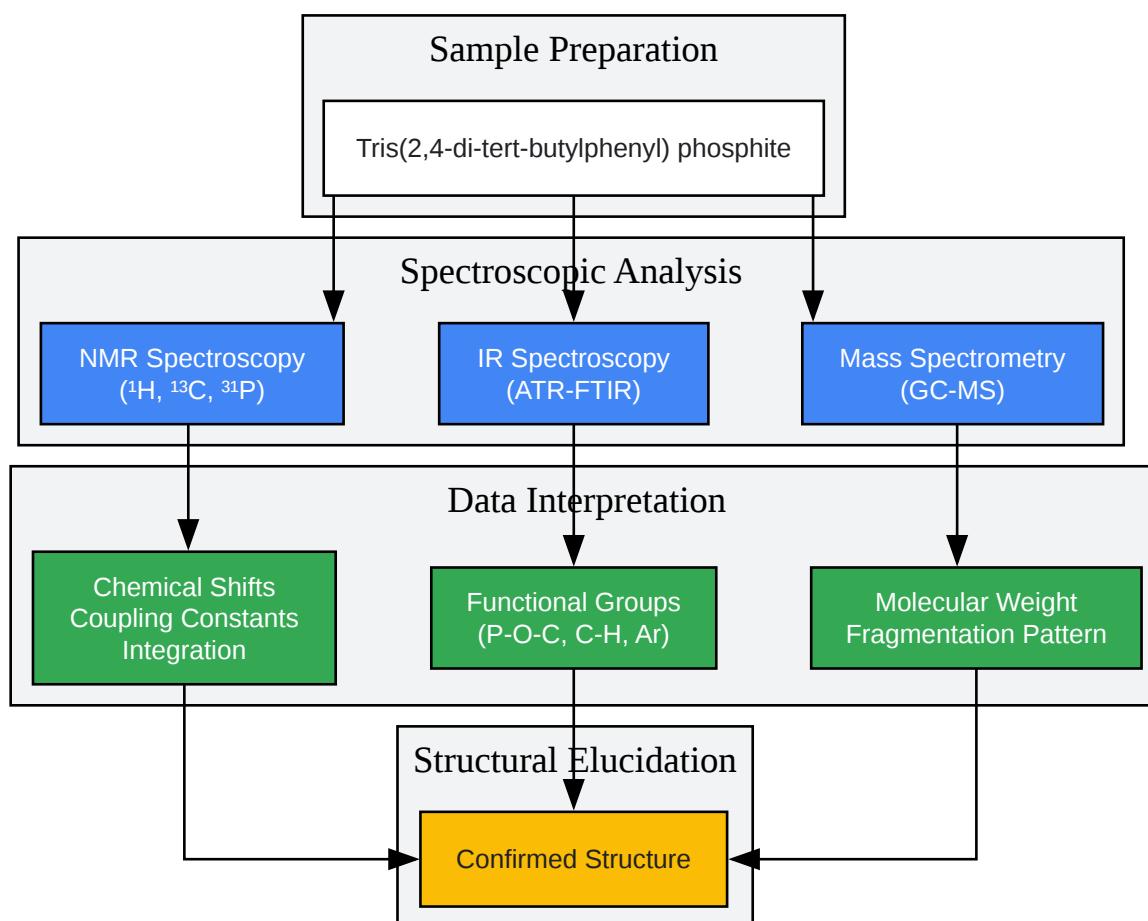
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **Tris(2,4-di-tert-butylphenyl) phosphite** in dichloromethane.
- Dilute the stock solution to a final concentration of 10 $\mu\text{g}/\text{mL}$ with dichloromethane.


GC-MS Conditions:

- GC Column: HP-5MS (30 m x 0.25 mm x 0.25 μm) or equivalent.
- Inlet Temperature: 280 °C
- Injection Volume: 1 μL (splitless mode)
- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 min
- Ramp: 15 °C/min to 300 °C
- Hold: 10 min
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- MS Transfer Line Temperature: 290 °C
- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV
- Mass Range: 40 - 700 amu

Visualization of Spectroscopic Data Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Tris(2,4-di-tert-butylphenyl) phosphite** using the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for structural analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Tris(2,4-di-tert-butylphenyl) phosphite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128399#spectroscopic-data-nmr-ir-ms-for-tris-2-4-di-tert-butylphenyl-phosphite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com